Welcome to the BenchChem Online Store!
molecular formula C9H9BrO2 B120632 Methyl 4-bromo-3-methylbenzoate CAS No. 148547-19-7

Methyl 4-bromo-3-methylbenzoate

Cat. No. B120632
M. Wt: 229.07 g/mol
InChI Key: GTZTYNPAPQKIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05358948

Procedure details

4-Bromo-3-methylbenzoic acid (10 g) was suspended in methanol (50 ml) containing conc. sulphuric acid (2 ml). The mixture was heated to reflux for 18 h, On addition of 8% NaHCO3 (100 ml) to the cooled reaction, a flocculent solid was filtered off and dried in vacuo at 40°-45° to give the title compound as a liquid which recrystallised on cooling (10.25 g) m.p. 39.5°-40.5°
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11].S(=O)(=O)(O)O.[C:17]([O-])(O)=O.[Na+]>CO>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:17])=[O:7])=[CH:4][C:3]=1[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
FILTRATION
Type
FILTRATION
Details
a flocculent solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40°-45°

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.